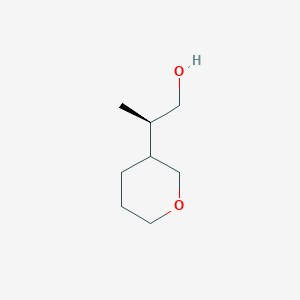
(2R)-2-(Oxan-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Oxan-3-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a propanol backbone with an oxane (tetrahydropyran) ring attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Oxan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the ring-opening of an epoxide with a suitable nucleophile. For example, the reaction of ®-propylene oxide with tetrahydropyran-3-ol in the presence of a strong base such as sodium hydride can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to facilitate the ring-opening reaction under milder conditions, making the process more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-(Oxan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or tosyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: (2R)-2-(Oxan-3-yl)propan-1-one.
Reduction: (2R)-2-(Oxan-3-yl)propane.
Substitution: (2R)-2-(Oxan-3-yl)propan-1-chloride or (2R)-2-(Oxan-3-yl)propan-1-tosylate.
Aplicaciones Científicas De Investigación
(2R)-2-(Oxan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme’s active site. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
- (2S)-2-(Oxan-3-yl)propan-1-ol
- 2-(Tetrahydrofuran-3-yl)propan-1-ol
- 2-(Oxan-2-yl)propan-1-ol
Comparison:
(2S)-2-(Oxan-3-yl)propan-1-ol: This enantiomer has similar chemical properties but may exhibit different biological activity due to its stereochemistry.
2-(Tetrahydrofuran-3-yl)propan-1-ol:
2-(Oxan-2-yl)propan-1-ol: The position of the oxane ring attachment differs, which can influence the compound’s chemical behavior and interactions.
Propiedades
IUPAC Name |
(2R)-2-(oxan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPLLRBWCOXJG-JAMMHHFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














